2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride
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Overview
Description
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chemical compound with a complex structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves the condensation of o-phenylenediamine with glycine in the presence of hydrochloric acid as a catalyst. This reaction is often facilitated by microwave irradiation, which helps in achieving the desired product in a single step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: Similar in structure but with a benzimidazole ring instead of an indene backbone.
2-(aminomethyl)thiazole dihydrochloride: Contains a thiazole ring, offering different chemical properties and applications.
2-aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.
Uniqueness
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H18Cl2N2 |
---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methyl-1,3-dihydroinden-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11;;/h2-5,13H,6-8,12H2,1H3;2*1H |
InChI Key |
IFXAFSGIMCINLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC2=CC=CC=C2C1)CN.Cl.Cl |
Origin of Product |
United States |
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